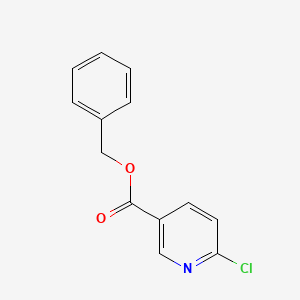

Benzyl 6-chloropyridine-3-carboxylate

Descripción

Historical Context and Chemical Classification

The development of chloropyridine carboxylates emerged from early investigations into pyridine chemistry during the mid-20th century, when researchers recognized the enhanced reactivity imparted by halogen substitution on pyridine rings. Benzyl 6-chloropyridine-3-carboxylate belongs to the broader classification of halogenated pyridine derivatives, specifically falling under the category of chloropyridine carboxylic acid esters. The compound's classification extends to aromatic heterocyclic compounds, where the pyridine nitrogen provides basicity and coordination potential, while the chlorine substituent at the 6-position enhances electrophilic substitution reactions. Historical patent literature from the 1980s describes processes for preparing 2-chloropyridine 3-carboxylic acid esters through cyclization reactions, establishing foundational methodologies that would later be adapted for the synthesis of this compound. The systematic study of chloropyridine carboxylates gained momentum with the recognition of their utility as herbicide and fungicide precursors, as documented in European patent applications from this period.

Chemical classification systems categorize this compound within multiple hierarchical frameworks. According to standard organic chemistry taxonomy, the compound is classified as an aromatic heterocyclic ester, specifically a pyridinecarboxylic acid ester. The presence of the chlorine substituent places it within the halogenated aromatic compound category, while the benzyl ester functionality classifies it among aromatic esters. Modern chemical databases further categorize this compound within the broader group of organic building blocks used in pharmaceutical synthesis, reflecting its contemporary applications in medicinal chemistry research. The compound's classification as a heterocyclic building block emphasizes its role as a synthetic intermediate rather than a final pharmaceutical product, distinguishing it from therapeutically active chloropyridine derivatives.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its dual functionality as both an electrophilic and nucleophilic reaction center. The chlorine substituent at the 6-position activates the pyridine ring toward nucleophilic aromatic substitution reactions, while the ester functionality provides opportunities for further derivatization through hydrolysis, reduction, or coupling reactions. This versatility has made the compound particularly valuable in the synthesis of complex heterocyclic scaffolds, as demonstrated in recent research on antimycobacterial agents where chloropyridine carboxylates serve as key intermediates. The compound's reactivity profile allows for selective functionalization at multiple positions, enabling chemists to construct diverse molecular architectures from a single starting material. Research investigations have highlighted the compound's utility in Suzuki-Miyaura coupling reactions, where the chlorine substituent can be replaced with various aromatic groups under palladium catalysis conditions.

Contemporary organic synthesis increasingly relies on this compound as a building block for pharmaceutical intermediates. The compound's structure facilitates the formation of carbon-carbon and carbon-nitrogen bonds through various coupling methodologies, making it essential for constructing complex drug candidates. Studies have demonstrated its application in preparing diamino phenyl chloropicolinate derivatives, which exhibit promising antimycobacterial activities. The benzyl ester group provides protection for the carboxylic acid functionality during synthetic transformations, allowing for selective reactions at other positions on the molecule. This protecting group strategy has proven particularly valuable in multi-step synthetic sequences where orthogonal reactivity is required. The compound's role in modern medicinal chemistry synthesis is further emphasized by its inclusion in commercial chemical catalogs as a research-grade building block.

Nomenclature and Structural Overview

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the compound name reflects its structural components in a hierarchical manner. The base name "pyridine-3-carboxylate" indicates a pyridine ring with a carboxylate ester group at the 3-position, while the "6-chloro" prefix specifies the chlorine substituent location. The "benzyl" designation identifies the ester alkyl group as a benzyl moiety, completing the systematic name that uniquely describes the compound's structure. Alternative nomenclature systems may refer to this compound as benzyl 6-chloronicotinate, using the traditional "nicotinic acid" designation for pyridine-3-carboxylic acid derivatives. Chemical databases employ various synonyms and trade names, but the systematic nomenclature remains the preferred method for unambiguous identification.

The molecular structure of this compound can be described by its molecular formula C₁₃H₁₀ClNO₂ and exact molecular weight of 247.67700 atomic mass units. The compound exhibits a planar pyridine ring system with the chlorine substituent positioned meta to the nitrogen atom and ortho to the carboxylate group. The benzyl ester linkage extends from the carboxylic acid carbon, creating a flexible side chain that can adopt various conformations in solution. Key structural parameters include a calculated logarithm of the partition coefficient of 3.09200, indicating moderate lipophilicity, and a polar surface area of 39.19000 square angstroms. The InChI key WZFSOAFPDBUGNT-UHFFFAOYSA-N provides a unique digital identifier for the compound structure, facilitating database searches and computational studies.

Position in Chloropyridine Carboxylate Family

This compound occupies a distinctive position within the chloropyridine carboxylate family, characterized by specific substitution patterns that influence its chemical reactivity and biological activity. The family encompasses various isomers with different chlorine positions on the pyridine ring, including 2-chloropyridine-3-carboxylates, 4-chloropyridine-3-carboxylates, and 5-chloropyridine-3-carboxylates, each exhibiting unique properties. The 6-chloro substitution pattern in this compound provides enhanced reactivity compared to other positional isomers due to the combined electronic effects of the chlorine and carboxylate substituents. Research has demonstrated that this substitution pattern facilitates specific synthetic transformations, including nucleophilic aromatic substitution reactions and metal-catalyzed coupling reactions. The positioning of the chlorine atom ortho to the pyridine nitrogen creates unique electronic properties that distinguish this compound from other family members.

Within the broader chloropyridine carboxylate family, this compound serves as a representative example of how ester group variations can modulate compound properties. Comparative studies with methyl 6-chloropyridine-3-carboxylate and ethyl 6-chloropyridine-3-carboxylate reveal that the benzyl ester provides enhanced stability and different solubility characteristics. The benzyl group's aromatic character contributes to increased molecular rigidity compared to aliphatic ester variants, influencing the compound's behavior in crystallization and purification processes. Research investigations have shown that benzyl esters of chloropyridine carboxylic acids generally exhibit improved synthetic utility in cross-coupling reactions due to the benzyl group's ability to stabilize intermediate complexes. The compound's position in the family hierarchy is further defined by its applications as a synthetic intermediate for more complex heterocyclic structures, distinguishing it from family members used primarily as final products in agricultural applications.

| Compound | Ester Group | Molecular Weight | LogP | Applications |

|---|---|---|---|---|

| Methyl 6-chloropyridine-3-carboxylate | Methyl | 171.58 | 2.1 | Pharmaceutical intermediates |

| Ethyl 6-chloropyridine-3-carboxylate | Ethyl | 185.61 | 2.6 | Receptor antagonist synthesis |

| This compound | Benzyl | 247.68 | 3.1 | Complex heterocycle synthesis |

The evolutionary development of chloropyridine carboxylate chemistry has positioned this compound as a crucial intermediate in contemporary synthetic methodologies. Historical progression from simple chloropyridine derivatives to sophisticated ester variants reflects the increasing complexity of modern pharmaceutical targets. The compound's role in the family has expanded from basic synthetic applications to specialized uses in developing antimycobacterial agents and enzyme inhibitors. Recent synthetic methodologies have demonstrated the compound's versatility in constructing complex molecular scaffolds through sequential functionalization strategies. The family's continued evolution toward more specialized applications reflects the growing demand for precise synthetic tools in medicinal chemistry research, with this compound representing a mature and well-characterized member of this important chemical family.

Structure

2D Structure

Propiedades

IUPAC Name |

benzyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXMCDINMYSBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679657 | |

| Record name | Benzyl 6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067902-28-6 | |

| Record name | Benzyl 6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Benzyl 6-chloropyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position . The nature of these interactions often involves resonance stabilization of the benzylic carbocation, which facilitates substitution reactions. Additionally, this compound can undergo oxidation reactions, further highlighting its versatility in biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, this compound has been shown to impact cell signaling pathways, which can lead to changes in cellular responses and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding the specific metabolic pathways and the role of this compound in these processes is crucial for elucidating its biochemical functions and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. The transport mechanisms and distribution patterns of this compound are essential for understanding its bioavailability and pharmacokinetics .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. The subcellular localization of this compound is a critical factor in determining its biochemical and pharmacological properties .

Actividad Biológica

Benzyl 6-chloropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 239.66 g/mol. The presence of a chlorine atom at the 6-position of the pyridine ring enhances its reactivity, making it suitable for various applications in drug development.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer activities. Compounds with similar structural features have been shown to inhibit specific enzymes and receptors, suggesting that this compound may also possess therapeutic properties. For instance, chloropyridine derivatives have demonstrated efficacy against various bacterial strains and cancer cell lines.

The biological activity of this compound is believed to stem from its ability to interact with biological targets such as enzymes involved in metabolic pathways. Studies have indicated that it may act as an inhibitor in these pathways, which is essential for understanding its pharmacological potential .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Chlorinated pyridine with benzyl | Antimicrobial, anticancer | High reactivity |

| Methyl 6-chloropyridine-3-carboxylate | Methyl group instead of benzyl | Moderate antimicrobial | More soluble in polar solvents |

| Ethyl 6-chloropyridine-3-carboxylate | Ethyl group instead of benzyl | Anticancer properties | Enhanced lipophilicity |

| Benzoyl 6-chloropyridine-3-carboxylate | Benzoyl group instead of benzyl | Potential anti-inflammatory | Different reactivity patterns |

This comparison highlights the unique aspects of this compound, particularly its potential applications in drug development due to its specific functional groups.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation, indicating potential use as an anticancer agent .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited potent activity, restoring antibiotic efficacy against resistant strains when used in combination with conventional antibiotics .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from chlorinated pyridine derivatives. Key steps include:

- Formation of Pyridine Derivative : Chlorination and subsequent reactions yield the desired pyridine structure.

- Esterification : The carboxylic acid group is converted into an ester by reacting with benzyl alcohol under acidic conditions.

This method provides high yields and purity, making it suitable for further pharmaceutical applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methyl 6-Benzylpyridine-3-Carboxylate (3d)

- Structure : Differs by substituting the benzyl ester with a methyl ester.

- Synthesis : Synthesized via base metal-catalyzed benzylic oxidation, starting from methyl 6-chloropyridine-3-carboxylate, with a 75% yield .

- Physical Properties :

- Key Difference : The methyl ester may confer lower molecular weight (228.25 g/mol vs. 247.68 g/mol) and altered lipophilicity compared to the benzyl analog.

Benzyl Benzoate (BB)

- Structure : A simple benzyl ester lacking the chloropyridine moiety.

- Application : Clinically used as a 25% topical formulation for scabies, achieving an 87% cure rate .

- Safety : Causes transient burning in 24% of patients but is generally well-tolerated .

Benzyl 4-Aminopiperidine-1-Carboxylate

- Structure : Contains a piperidine ring with an amine group instead of a chloropyridine system.

- Safety: Limited toxicological data; requires precautions (e.g., eye flushing, skin washing) due to uncharacterized hazards .

6-Benzyl-3-[(6-Chloropyridine)carboxamido]pyrazolo[3,4-b]pyridine-2-thione

- Structure : Shares the 6-chloropyridine moiety but linked via an amide group to a pyrazolopyridine scaffold .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : Methyl 6-benzylpyridine-3-carboxylate’s 75% yield suggests that similar methods could optimize the synthesis of this compound .

- Safety Gaps: Benzyl 4-aminopiperidine-1-carboxylate’s undefined toxicity underscores the need for rigorous safety profiling of structurally related esters .

Métodos De Preparación

Starting Material and General Synthetic Route

The primary starting material for synthesizing benzyl 6-chloropyridine-3-carboxylate is 6-chloropyridine-3-carboxylic acid or its methyl ester derivative. The synthesis generally proceeds via esterification of the carboxylic acid group with benzyl alcohol or benzyl halides under basic or catalytic conditions to form the benzyl ester (this compound).

Esterification Techniques

Direct Esterification with Benzyl Alcohol

- Method: Heating 6-chloropyridine-3-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent or acid catalyst.

- Conditions: Typically, reflux in toluene or another suitable solvent with azeotropic removal of water to drive the reaction forward.

- Yield: High yields (>90%) are reported when conditions are optimized.

- Notes: This method is straightforward but requires careful control of reaction conditions to avoid side reactions due to the reactive chlorine substituent.

Benzylation Using Benzyl Bromide

- Method: Conversion of the acid to its methyl ester followed by benzylation with benzyl bromide in the presence of a base such as potassium carbonate.

- Example: Starting from methyl 6-chloropyridine-3-carboxylate, benzyl bromide is added with K2CO3 to yield this compound.

- Advantages: This two-step approach allows better control over the esterification step and can improve purity.

- Reported Yields: High, typically above 85%.

Use of 2-Benzyloxypyridine as a Benzyl Transfer Reagent

An innovative approach involves preparing 2-benzyloxypyridine as an active benzyl transfer reagent:

- Preparation of 2-Benzyloxypyridine: Heating benzyl alcohol with 2-chloropyridine and potassium hydroxide at reflux in toluene yields 2-benzyloxypyridine in 97% yield.

- Benzylation Reaction: The active reagent is generated in situ by N-methylation of 2-benzyloxypyridine with methyl triflate. This reagent then alkylates the carboxylic acid or alcohol substrates to form benzyl esters under neutral conditions compatible with acid- or base-sensitive substrates.

- Benefits: This method avoids harsh acidic conditions and can be advantageous for substrates sensitive to acid or base hydrolysis.

- Application: While primarily demonstrated for benzyl ethers, the method is extendable to benzyl esters including this compound.

Optimization Parameters and Yields

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct esterification | 6-Chloropyridine-3-carboxylic acid | Benzyl alcohol, acid catalyst, reflux | 85-95 | Requires azeotropic removal of water |

| Benzylation of methyl ester | Methyl 6-chloropyridine-3-carboxylate | Benzyl bromide, K2CO3, solvent | 85-90 | Two-step process, better purity control |

| Benzyl transfer via 2-benzyloxypyridine | 6-Chloropyridine derivatives or alcohols | 2-Benzyloxypyridine, methyl triflate | ~90 | Mild conditions, suitable for sensitive substrates |

Research Findings and Challenges

- N-Oxidation and Functional Group Compatibility: Attempts to oxidize the nitrogen on the pyridine ring for derivative synthesis showed incomplete reactions and purification difficulties, indicating the need for careful selection of starting materials and reaction conditions.

- Regioselectivity: Substitution at the 6-position (chlorine site) is highly regioselective when using nucleophiles under optimized conditions, which is critical for maintaining the integrity of the chloropyridine ring during synthesis.

- Purity and Characterization: The synthesized this compound is typically characterized by NMR and mass spectrometry to confirm structure and purity. Reported data are consistent with expected chemical shifts and molecular weights.

Summary of Preparation Strategy

The most commonly employed and efficient preparation method involves:

- Starting from 6-chloropyridine-3-carboxylic acid or its methyl ester.

- Performing esterification with benzyl alcohol using acid catalysis or converting the methyl ester to the benzyl ester via benzyl bromide and base.

- Optionally using 2-benzyloxypyridine as a benzyl transfer reagent for mild and selective benzylation.

- Purifying the product by standard chromatographic techniques to achieve high purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzyl 6-chloropyridine-3-carboxylate, and what methodological considerations are critical for reproducibility?

- Answer : The compound is typically synthesized via esterification between 6-chloropyridine-3-carboxylic acid and benzyl alcohol, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions. Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Key considerations include moisture control, stoichiometric ratios, and inert atmosphere use to prevent side reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

- Answer :

- Spectroscopy : (confirm benzyl protons at δ 5.2–5.4 ppm and pyridine ring protons), (carbonyl signal ~165–170 ppm), and IR (ester C=O stretch ~1720 cm).

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended).

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves bond angles and torsional strain .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- PPE : Gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Airtight containers in dry, ventilated areas away from oxidizers.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in the synthesis of this compound?

- Answer :

- Catalyst Screening : Compare EDCI, DCC, or enzyme-catalyzed systems (e.g., lipases) for eco-friendly alternatives.

- Solvent Effects : Test polar aprotic solvents (DMF, THF) versus non-polar options.

- Kinetic Modeling : Monitor reaction progress via or in situ FTIR to identify rate-limiting steps.

- Example Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI | DCM | 25 | 78 |

| Lipase B | THF | 40 | 65 |

- Reference kinetic parameters from enzymatic esterification studies for comparative analysis .

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

- Answer :

- Reproduce Experiments : Verify solvent, temperature, and instrument calibration.

- Computational Validation : Use DFT (Density Functional Theory) to simulate chemical shifts (e.g., Gaussian or ORCA software).

- Cross-Validation : Compare with analogs like benzyl 6-aminopyridine-3-carboxylate (δ NH ~6.5 ppm) to identify electronic effects .

Q. What computational tools are recommended to study the stability and degradation pathways of this compound under varying pH conditions?

- Answer :

- Molecular Dynamics (MD) : Simulate hydrolysis in acidic/basic environments (GROMACS or AMBER).

- Degradation Analysis : LC-MS to identify breakdown products (e.g., 6-chloronicotinic acid).

- Thermodynamic Studies : Calculate activation energy barriers for ester hydrolysis using QM/MM methods .

Q. How can researchers leverage X-ray crystallography to resolve steric hindrance or polymorphism in this compound crystals?

- Answer :

- Crystallization : Optimize solvent (e.g., ethanol/water mixtures) and slow evaporation.

- Refinement : Use SHELXL for high-resolution data; analyze Hirshfeld surfaces to map intermolecular interactions.

- Case Study : Reference the methodology in 6-benzyl-3-[(6-chloropyridine)carboxamido]pyrazolo[3,4-b]pyridine-2-thione for handling torsional strain .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.